1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine
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Overview
Description
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group and a methanamine moiety. The 1,2,4-oxadiazole ring is known for its bioisosteric properties and wide range of biological activities, making it a valuable scaffold in medicinal chemistry .
Scientific Research Applications
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways, leading to their broad spectrum of biological activities .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can have various effects at the molecular and cellular level, contributing to their broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzonitrile with hydroxylamine to form an amidoxime intermediate, which then undergoes cyclization with an appropriate acyl chloride to yield the 1,2,4-oxadiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Comparison with Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Comparison: 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Compared to other oxadiazole isomers, it exhibits different reactivity and binding affinities, making it a valuable compound in various applications .
Properties
IUPAC Name |
[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)10-12-9(6-11)14-13-10/h2-5H,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCYNMWXLOAGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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